Zinc telluride can be synthesized using several methods, each with distinct parameters that influence the final product's properties.
1. Chemical Bath Deposition:
2. Hydrothermal Method:
3. Aqueous Chemical Precipitation:
4. Nanocrystal Synthesis:
Zinc telluride crystallizes in the cubic zinc blende structure, which is characterized by:
The electronic structure of zinc telluride shows a direct bandgap nature, making it efficient for optical applications. The band structure calculations indicate that the conduction band minimum occurs at the same k-point as the valence band maximum.
Zinc telluride participates in various chemical reactions, particularly during its synthesis:
The mechanism underlying the formation of zinc telluride can be summarized as follows:
This process is influenced by parameters such as temperature, pH, and concentration of reactants, which can significantly affect the size and quality of the resulting nanoparticles .
Zinc telluride exhibits several notable physical and chemical properties:
Characterization techniques such as scanning electron microscopy and X-ray diffraction are commonly employed to analyze its morphology and crystal structure .
Zinc telluride has a broad range of applications due to its semiconductor properties:
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